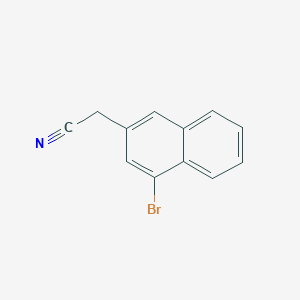
2-(4-Bromonaphthalen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not directly studied in the provided papers. However, the papers do provide insights into related chemical reactions and synthesis methods that could be relevant to the understanding of similar compounds. The first paper discusses the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile, which is a reaction that could potentially be analogous to reactions involving bromonaphthalene derivatives . The second paper describes the synthesis of a phosphonium ylide from triphenylphosphine and 5-bromovaleric acid in acetonitrile . This synthesis process could offer a parallel to the methods used in synthesizing bromonaphthalene derivatives.
Synthesis Analysis
The synthesis of related compounds in acetonitrile is discussed in the second paper, where ylide(4-carboxybutyl)triphenylphosphonium bromide is synthesized from triphenylphosphine and 5-bromovaleric acid . This synthesis involves the use of acetonitrile as a solvent, which is a common solvent in the synthesis of nitrile-containing compounds. Although the synthesis of "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not explicitly described, the methodologies used in the synthesis of the ylide could be adapted for the synthesis of bromonaphthalene derivatives.
Molecular Structure Analysis
The structure of the synthesized ylide in the second paper was confirmed using IR and ^1HNMR . These techniques are crucial in determining the molecular structure of organic compounds, including "2-(4-Bromonaphthalen-2-yl)acetonitrile". While the papers do not provide direct information on the molecular structure of this specific compound, the methods mentioned are applicable for its structural analysis.
Chemical Reactions Analysis
The first paper provides an analysis of the oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile . The study includes voltammetric and spectroscopic investigations, which suggest an EC' mechanism for the oxidation of 2,6-lutidine by the electrogenerated triaryl aminium radical cation. This insight into the oxidation mechanism in acetonitrile could be relevant to the chemical reactions that "2-(4-Bromonaphthalen-2-yl)acetonitrile" might undergo, particularly if it involves similar radical cation intermediates.
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of "2-(4-Bromonaphthalen-2-yl)acetonitrile". However, the electrochemical and spectroscopic techniques used in the first paper to study the oxidation products and kinetics , as well as the structural confirmation methods used in the second paper , are all relevant to the analysis of the physical and chemical properties of bromonaphthalene derivatives. These methods can be used to determine properties such as solubility, stability, and reactivity, which are essential for understanding the behavior of the compound in various environments.
Applications De Recherche Scientifique
Phosphorescence and Kinetic Studies
- The phosphorescence of bromonaphthalene derivatives, including 1-bromonaphthalene, has been observed in nitrogen-purged aqueous solutions containing ß-cyclodextrin. The addition of acetonitrile increases both the phosphorescence intensity and lifetime, leading to potential applications in photophysical studies (Turro et al., 1982).
Analytical Chemistry and Pharmaceutical Analysis
- A specific HPLC method has been developed for the quantitative determination of related compounds, including bromonaphthalene derivatives in pharmaceutical ingredients. This demonstrates its importance in ensuring the purity and quality of pharmaceutical products (Wagh et al., 2017).
Synthesis and Biological Evaluation
- Bromonaphthalene derivatives have been synthesized and evaluated for antimicrobial activities, showing potential for development in antimicrobial drugs (Sherekar et al., 2021).
Herbicidal Applications
- Certain bromonaphthalene derivatives have shown potent herbicidal activity, indicating potential for use in agricultural weed control (Wang et al., 2016).
Spectroscopic Investigations
- Bromonaphthalene derivatives have been studied for their room temperature phosphorescence properties in different media, contributing to our understanding of their photophysical behavior (Xiao, 1999).
Propriétés
IUPAC Name |
2-(4-bromonaphthalen-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAJOULTIGOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413160 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromonaphthalen-2-yl)acetonitrile | |
CAS RN |
401469-73-6 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

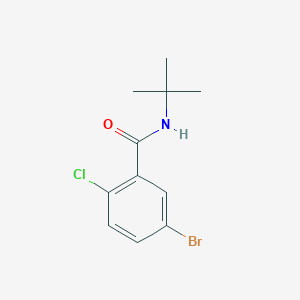
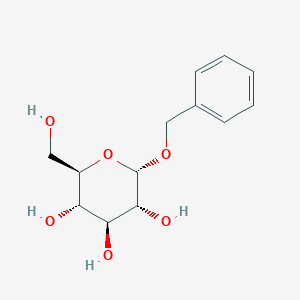

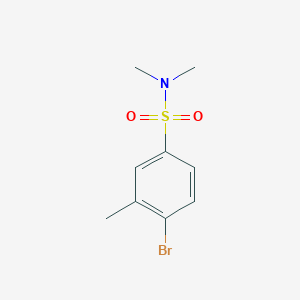

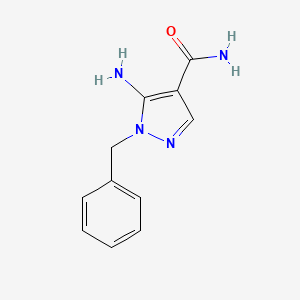
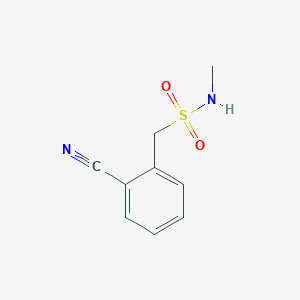
![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)
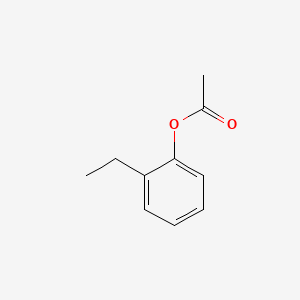

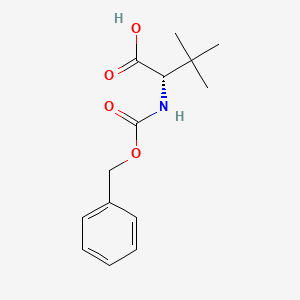
![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)